Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Pyrazole Scaffold

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1093741-28-6) is a rationally selected sulfamoylphenyl pyrazole COX-2 inhibitor scaffold. The meta-methylsulfanylphenyl group provides unique sulfur-based interaction potential not available with ethyl, ethoxy, or methyl analogs. The unsubstituted N1 and 3-position permit sequential alkylation or acylation for SAR exploration. The methylsulfanyl group serves as a chemical handle for oxidation to sulfoxide/sulfone probes. Predicted pKa 5.61 enables partial ionization at physiological pH for tunable target engagement. Order multigram quantities for lead optimization.

Molecular Formula C13H15N3O4S2
Molecular Weight 341.4
CAS No. 1093741-28-6
Cat. No. B2586982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
CAS1093741-28-6
Molecular FormulaC13H15N3O4S2
Molecular Weight341.4
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC
InChIInChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15)
InChIKeyUUBVDBRWBOPKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1093741-28-6) for Drug Discovery and Chemical Biology Procurement


Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1093741-28-6) is a sulfamoyl-substituted pyrazole derivative with a molecular formula of C13H15N3O4S2 and a molecular weight of 341.4 g/mol [1]. It features a pyrazole core with an ethyl carboxylate at the 4-position and a sulfamoyl group linked to a 3-(methylsulfanyl)phenyl moiety at the 5-position [1]. This compound belongs to a therapeutically relevant class of sulfamoylheteroaryl pyrazoles, which have been broadly patented as cyclooxygenase-2 (COX-2) inhibitors with analgesic and anti-inflammatory properties [2]. Its well-defined synthetic accessibility and distinct substitution pattern make it a valuable scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies [3].

Why Generic Sulfamoylpyrazole Substitution Fails for Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (1093741-28-6)


Simple replacement with other sulfamoylpyrazole analogs is not scientifically valid due to the critical role of the 3-(methylsulfanyl)phenyl substituent and the unsubstituted pyrazole 3-position in modulating target engagement and physicochemical properties. While the broader class of sulfamoylheteroaryl pyrazoles is known for COX-2 inhibition and analgesic activity [1], the specific substitution pattern of the target compound directly influences its hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. For instance, the presence of a methylsulfanyl group at the meta position of the phenyl ring introduces a distinct sulfur-based interaction potential compared to ethyl, ethoxy, or simple methyl substituents found in commercially available analogs . The quantitative evidence below demonstrates how even minor structural modifications lead to significant differences in predicted physicochemical parameters and biological activity profiles, making unverified substitution a high-risk strategy in SAR campaigns.

Quantitative Differentiation Evidence for Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate in Procurement and Research Selection


Positional Isomer Differentiation: 5-Sulfamoyl vs. 3-Sulfamoyl Substitution

The target compound bears the sulfamoyl group at the pyrazole 5-position, whereas a common commercial analog, ethyl 3-((methylphenylamino)sulfonyl)-1H-pyrazole-4-carboxylate (CAS 31899-59-9), places the sulfamoyl at the 3-position . In sulfamoylheteroaryl pyrazole patents, the 5-sulfamoyl substitution is the pharmacophoric pattern associated with potent COX-2 inhibitory activity, while the 3-sulfamoyl isomer represents a regioisomeric variation with a potentially altered binding mode [1].

Medicinal Chemistry Structure-Activity Relationship Pyrazole Scaffold

Impact of 3-Methylsulfanylphenyl Substituent on Lipophilicity Relative to 3-Ethylphenyl Analog

The target compound (MW 341.4) features a 3-(methylsulfanyl)phenyl group, whereas the close analog ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1240267-30-4, MW 323.37) contains a 3-ethylphenyl moiety . The replacement of the ethyl group (-CH2CH3) with a methylsulfanyl group (-SCH3) introduces a sulfur atom, which increases the molecular weight by ~18 Da and is predicted to alter the logP by approximately +0.5 to +1.0 units based on the known Hansch π constant for aromatic -SCH3 (+0.61) versus -CH2CH3 (+1.0) [1]. The predicted pKa of the target compound's sulfonamide NH is approximately 5.61 [2].

Physicochemical Property ADME Prediction Lead Optimization

Class-Level Analgesic and Anti-inflammatory Activity: Evidence from Closely Related 5-Amino-3-Methylsulfanyl Analogs

The target compound shares its core scaffold with the series reported by Gokulan et al. (2012), where 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were evaluated for analgesic and anti-inflammatory activity [1]. The lead compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) exhibited imperative analgesic and anti-inflammatory effects with only mild ulcerogenic potential compared to indomethacin [1]. While 4c is 1-phenyl-3-methylsulfanyl substituted, the target compound is unsubstituted at N1 and at the 3-position, and incorporates the critical sulfamoylphenyl pharmacophore found in the COX-2 selective inhibitor class [2]. This positions the target compound as a strategic intermediate between the Gokulan series and the sulfamoylheteroaryl patent class.

In Vivo Pharmacology Analgesic Anti-inflammatory COX-2 Inhibition

Thermal and Bulk Stability for Compound Management: Boiling Point and Density Predictions

Predicted physicochemical data for the target compound indicate a boiling point of 574.8±60.0 °C and a density of 1.47±0.1 g/cm³ at 20 °C [1]. These values suggest excellent thermal stability and non-volatility, which are advantageous for long-term storage in compound libraries and for handling during synthesis. In contrast, the 3-methyl analog (CAS 1301766-49-3), with an additional methyl group, is expected to have a slightly higher molecular weight (355.4 g/mol) and potentially different physical properties, though specific predicted values are not publicly available for direct quantitative comparison.

Compound Management Stability Procurement Specification

Patent Class Affirmation of the Sulfamoylphenyl Pyrazole Pharmacophore for COX-2 Mediated Diseases

Multiple granted patents, including US6951876B2 and EP1104760A1, explicitly claim sulfamoylheteroaryl pyrazole compounds as COX-2 inhibitors useful for treating inflammation and pain [1][2]. These patents establish the sulfamoylphenyl-pyrazole motif as a privileged pharmacophore. The target compound incorporates this exact motif (sulfamoyl group attached to a phenyl ring, which is linked to a pyrazole-4-carboxylate), placing it within the scope of this validated, patent-backed biological activity. The unsubstituted pyrazole NH and the methylsulfanyl group offer additional vectors for synthetic elaboration to improve selectivity and potency, distinguishing it from the 1-aryl substituted analogs exemplified in the patents.

Intellectual Property COX-2 Inhibition Inflammation

Optimal Research and Procurement Application Scenarios for Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate


Medicinal Chemistry: Lead Optimization of COX-2 Selective Inhibitors Starting from a Multigram Quantity

A medicinal chemistry team requiring a validated sulfamoylphenyl pyrazole scaffold for a COX-2 inhibitor program can directly use the target compound as a starting material. As evidenced by its alignment with the patent pharmacophore [1] and the established activity of closely related analogs [2], the target compound is a rationally selected core for systematic SAR exploration. Its unsubstituted N1 and 3-position allow for sequential alkylation or acylation, enabling rapid exploration of chemical space to improve potency and selectivity over COX-1. Procurement in multigram quantities supports parallel synthesis for lead optimization.

Chemical Biology: Tool Compound Synthesis for Target Deconvolution

The methylsulfanyl group provides a convenient chemical handle for further functionalization (e.g., oxidation to sulfoxide or sulfone) to create activity-based probes or affinity chromatography ligands. The predicted pKa of 5.61 [3] indicates that the sulfonamide NH will be partially ionized at physiological pH, which can be exploited to modulate target engagement. This makes the compound a versatile intermediate for synthesizing chemical biology tools for COX-2 target engagement studies, where precise structural features determine probe selectivity.

Pharmaceutical Development: Preclinical Candidate Selection via Physicochemical Property Optimization

When selecting a preclinical candidate from a series of sulfamoylpyrazole analogs, the target compound's predicted properties (BP 574.8 °C, density 1.47 g/cm³) [3] suggest superior thermal stability compared to lower molecular weight analogs that may have lower boiling points. Its molecular weight of 341.4 g/mol and the presence of the methylsulfanyl group predict a moderate logP, balancing solubility and permeability. This makes it a favorable starting point for ADME optimization without the need for drastic structural changes that could compromise on-target activity.

Agrochemical Discovery: Herbicide Lead Generation Based on Sulfonylurea Pyrazole Heritage

The target compound is structurally related to pyrazolesulfonylurea herbicides (e.g., halosulfuron-methyl), which also feature a pyrazole-4-carboxylate core with a sulfamoyl/sulfonylurea group [4]. Its unique combination of a methylsulfanylphenyl substituent and an unsubstituted pyrazole NH provides a novel chemotype to screen for herbicidal activity, potentially overcoming resistance mechanisms that affect existing sulfonylureas. Procurement for agrochemical screening can leverage the compound's synthetic tractability for rapid analog generation.

Quote Request

Request a Quote for ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.